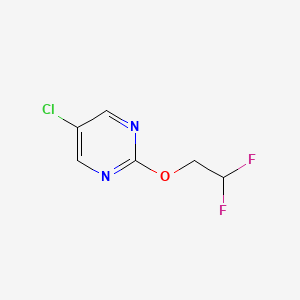

![molecular formula C8H8BNO2S2 B2508511 [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid CAS No. 2377609-84-0](/img/structure/B2508511.png)

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of borinic acid derivatives, including[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid, often involves the addition of organometallic reagents to boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Chemical Reactions Analysis

Boronic acids, including[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid, are known to participate in Suzuki-Miyaura coupling reactions . This is a metal-catalyzed reaction, typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .

Applications De Recherche Scientifique

Polymeric Carrier for Boronic Acid-Containing Drugs

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid, as a boronic acid derivative, finds application in biomedical fields like antitumor chemotherapy and boron neutron capture therapy (BNCT). A study highlights the use of a polymeric carrier to stably encapsulate boronic acid-containing drugs, enhancing their pharmacokinetics and targeting drug release capabilities. This approach was demonstrated with bortezomib-loaded nanoparticles, showing improved antitumor efficacy and reduced hepatotoxicity (Kim, Suzuki, & Nagasaki, 2020).

Antimicrobial Activity of Boron Complexes

Boron complexes of benzothiazolines, including derivatives like [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid, are studied for their antimicrobial properties. These complexes exhibit potential as fungicides and bactericides. Their biological activity and structural aspects suggest significant applications in agriculture, pharmacology, and industry (Pandey & Singh, 2000).

Synthesis of Chalcogen-Benzothiazoles

An efficient method for the synthesis of chalcogen-benzothiazoles, using [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid, has been developed. This process allows access to a wide range of structurally diverse arylchalcogen-substituted benzothiazoles. Some of these products show in vitro antiproliferative activities on various human cancer cell lines (Guo et al., 2018).

Optical Properties of Boron Complexes

Quantum chemical analyses have been conducted to study the optical properties of boron complexes of benzothiazolines. This includes investigating the nonlinear optical (NLO) properties of these compounds, which could have applications in optical technologies (Tüzün & Sayın, 2019).

Fluorescent Chemosensors

Boronic acids, like [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid, are used in developing fluorescent chemosensors. These sensors are significant for detecting biological substances, playing a crucial role in disease diagnosis and treatment. The sensors based on boronic acid can detect various substances, including carbohydrates and bioactive substances (Huang et al., 2012).

Propriétés

IUPAC Name |

(2-methylsulfanyl-1,3-benzothiazol-6-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2S2/c1-13-8-10-6-3-2-5(9(11)12)4-7(6)14-8/h2-4,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCSYHYHWPWWMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=C(S2)SC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508428.png)

![N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2508434.png)

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2508441.png)

![4-(3-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2508444.png)

![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)

![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)

![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)

![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)